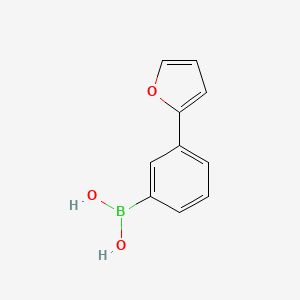![molecular formula C17H26O6 B14005238 Ethyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate CAS No. 32514-73-1](/img/structure/B14005238.png)
Ethyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate is an organic compound with the molecular formula C17H26O6. It is a benzoate ester characterized by the presence of multiple ethoxyethoxy groups, which contribute to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate typically involves the esterification of 4-hydroxybenzoic acid with ethyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then subjected to ethoxylation using ethylene oxide to introduce the ethoxyethoxy groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation and crystallization, is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxyethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Applications De Recherche Scientifique
Ethyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of polymers, coatings, and specialty chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple ethoxyethoxy groups facilitate its binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Ethoxyethoxy)ethanol: A similar compound with fewer ethoxyethoxy groups, used as a solvent and in the production of cosmetics.
1-Ethoxy-2-(2-ethoxyethoxy)ethane: Another related compound with similar structural features, used in industrial applications.
Uniqueness
Ethyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate stands out due to its multiple ethoxyethoxy groups, which enhance its solubility and reactivity. This makes it particularly valuable in applications requiring high solubility and specific reactivity profiles .
Propriétés
Numéro CAS |
32514-73-1 |
|---|---|
Formule moléculaire |
C17H26O6 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
ethyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate |
InChI |
InChI=1S/C17H26O6/c1-4-19-10-11-20-12-13-22-14(3)23-16-8-6-15(7-9-16)17(18)21-5-2/h6-9,14H,4-5,10-13H2,1-3H3 |
Clé InChI |
QOMAQIUMGLVKSM-UHFFFAOYSA-N |
SMILES canonique |
CCOCCOCCOC(C)OC1=CC=C(C=C1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-[2-(3,4-Dichlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14005184.png)

![4-[(E)-(2,4-Dichlorophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B14005191.png)

![3-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14005203.png)



![Piperazine, 1-[(aminooxy)acetyl]-4-phenyl-](/img/structure/B14005216.png)

